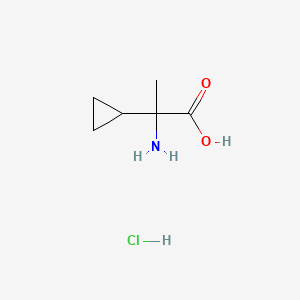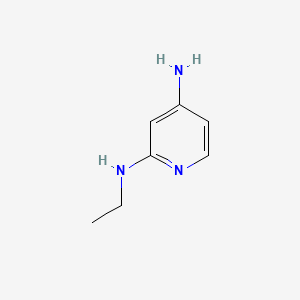
3-Amino-4-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-bromobenzamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the third position and a bromine atom at the fourth position
科学的研究の応用
3-Amino-4-bromobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
The primary target of 3-Amino-4-bromobenzamide is poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
This compound interacts with its target, PARP, by mimicking the structure of nicotinamide adenine dinucleotide (NAD+) . When PARP is activated, it rapidly uses up stores of NAD+ in the cell as it performs DNA repair . The structure of this compound is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the DNA repair pathway . By inhibiting PARP, this compound disrupts the normal function of this pathway, leading to a decrease in DNA repair and an increase in programmed cell death .
Result of Action
The result of this compound’s action is a decrease in DNA repair and an increase in programmed cell death . This is due to its inhibition of PARP, which normally uses NAD+ to repair DNA . By preventing PARP from using NAD+, this compound disrupts the normal function of the DNA repair pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other drugs or substances in the body, the pH of the environment, and the temperature.
生化学分析
Biochemical Properties
It is known that benzamide derivatives can participate in various biochemical reactions
Molecular Mechanism
It is known that benzamide derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromobenzamide typically involves the bromination of 3-Aminobenzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the compound to its corresponding amine or amide derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
- Substituted benzamides
- Nitro or nitroso derivatives
- Coupled aryl or vinyl products
類似化合物との比較
- 3-Amino-4-chlorobenzamide
- 3-Amino-4-fluorobenzamide
- 3-Amino-4-iodobenzamide
Comparison:
3-Amino-4-chlorobenzamide: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
3-Amino-4-fluorobenzamide: Contains a fluorine atom, which is smaller and more electronegative than bromine, potentially leading to different chemical and biological properties.
3-Amino-4-iodobenzamide: Iodine is larger and less electronegative than bromine, which can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of 3-Amino-4-bromobenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
3-amino-4-bromobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQQRVWVDJNYIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
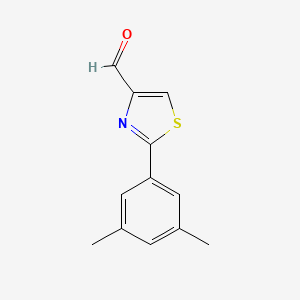
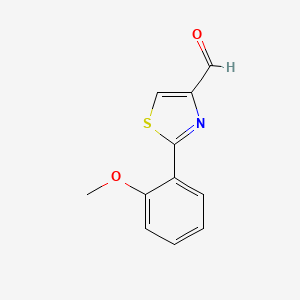
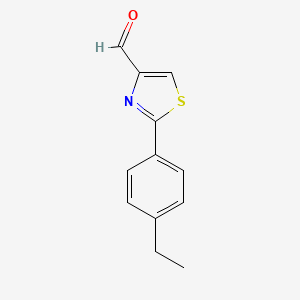
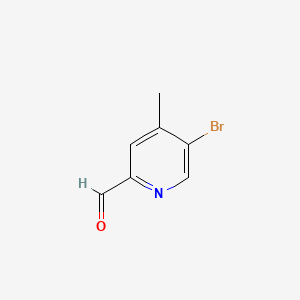

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)

![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)
